trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid
Description
trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid (referred to herein as A1-18472) is a cyclohexanecarboxylic acid derivative featuring a trans-configuration substituent at the 4-position. The compound is identified by the InChIKey MKCMKMGAZWBFPN-UHFFFAOYSA-N and supplier code A1-18472 .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-[3-(methylamino)-3-oxopropyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-12-10(13)7-4-8-2-5-9(6-3-8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
BKPMVPQZDDUDBD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanecarboxylic acid.
Functional Group Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions efficiently.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the oxopropyl group can be further oxidized to form different products.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential role in biological systems and interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications, including its effects on various biological targets.
Industry:
- Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: It can bind to enzymes and inhibit or activate their activity.
Modulate Pathways: It may modulate biochemical pathways by interacting with key proteins and receptors.
Cellular Effects: The compound can affect cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
trans 4-(3-(Cyclopropylamino)-3-oxopropyl)cyclohexanecarboxylic acid (A1-18474)
- Substituent: Cyclopropylamino group.
- InChIKey :
CAOFOVCMMRJPET-UHFFFAOYSA-N. - Key Differences :
- The cyclopropyl group introduces a strained three-membered ring, which may enhance metabolic stability by resisting oxidative degradation compared to the methyl group in A1-18472.
- Increased steric bulk could reduce binding affinity to flat active sites but improve selectivity for hydrophobic pockets.
trans 4-(3-(Dimethylamino)-3-oxopropyl)cyclohexanecarboxylic acid (A1-18473)
- Substituent: Dimethylamino group.
- InChIKey :
VWZSFDOYHMVOBG-UHFFFAOYSA-N. - The additional methyl group may alter pKa, affecting ionization state and solubility under physiological conditions.
Implications of Substituent Variations
- Solubility: The dimethylamino group in A1-18473 may reduce aqueous solubility due to enhanced hydrophobicity, whereas A1-18472’s methylamino group offers a balance between lipophilicity and polarity.
- Synthetic Accessibility : A1-18472’s simpler methyl substituent likely facilitates synthesis compared to the cyclopropyl variant, which requires specialized reagents for ring formation.
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